

Application Notes and Protocols for BMS-753426 in Inhibiting Monocyte Chemotaxis

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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B8511415

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Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. By blocking the interaction between CCL2 and CCR2, **BMS-753426** effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, thereby reducing the recruitment of these inflammatory cells to tissues. These application notes provide a summary of the quantitative data for **BMS-753426** and detailed protocols for its use in in vitro monocyte chemotaxis assays.

Data Presentation

The following tables summarize the in vitro and in vivo potency of **BMS-753426** in inhibiting CCR2-mediated functions.

Table 1: In Vitro Activity of **BMS-753426**

Assay Type	Target/Cell Type	Ligand/Stimulus	IC50 Value	Reference
CCR2 Binding	Human CCR2	Radiolabeled Ligand	2.7 nM	[3]
Monocyte Chemotaxis	Human Peripheral Blood Mononuclear Cells (hPBMCs)	10 nM MCP-1 (CCL2)	0.8 nM	

Table 2: In Vivo Activity of **BMS-753426** in hCCR2 Knock-in Mice

Model	Dosing (Oral)	Endpoint	Efficacy	EC50	Reference
Thioglycolate-induced Peritonitis	1 mg/kg	Monocyte/Macrophage Influx Inhibition	28%	3.9 nM	[1]
Thioglycolate-induced Peritonitis	25 mg/kg	Monocyte/Macrophage Influx Inhibition	74%	3.9 nM	
Thioglycolate-induced Peritonitis	100 mg/kg	Monocyte/Macrophage Influx Inhibition	78%	3.9 nM	

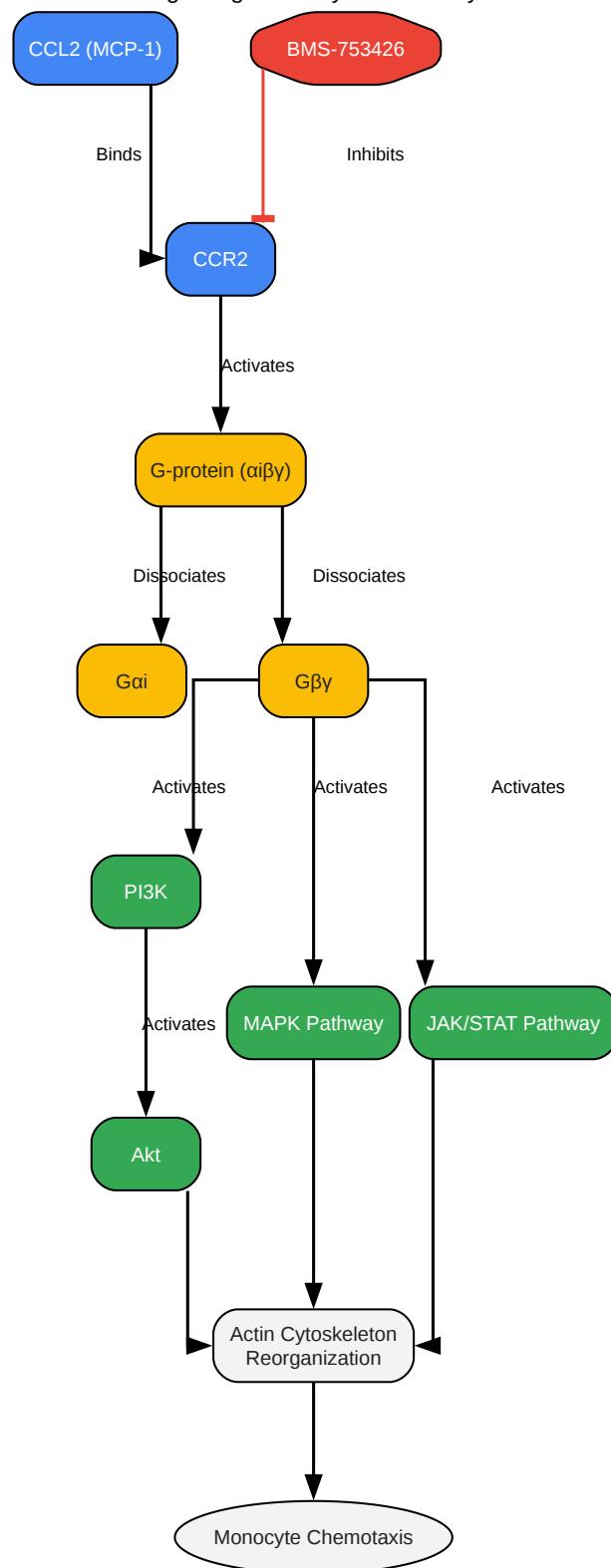
Signaling Pathway

BMS-753426 exerts its inhibitory effect on monocyte chemotaxis by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This begins with the dissociation of the G α i and G β γ subunits of the associated G-protein. The G β γ subunit, in particular, activates several downstream effector molecules, including Phosphoinositide 3-kinase (PI3K), which in turn

activates Akt (also known as Protein Kinase B). This pathway, along with the activation of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient.

BMS-753426, as a CCR2 antagonist, prevents the initial ligand binding, thereby abrogating this entire downstream signaling cascade.

CCL2/CCR2 Signaling Pathway Inhibition by BMS-753426

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Caption: Inhibition of the CCL2/CCR2 signaling cascade by **BMS-753426**.

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to evaluate the inhibitory effect of **BMS-753426** on the chemotaxis of human peripheral blood mononuclear cells (PBMCs) or isolated monocytes towards a CCL2 gradient.

Materials:

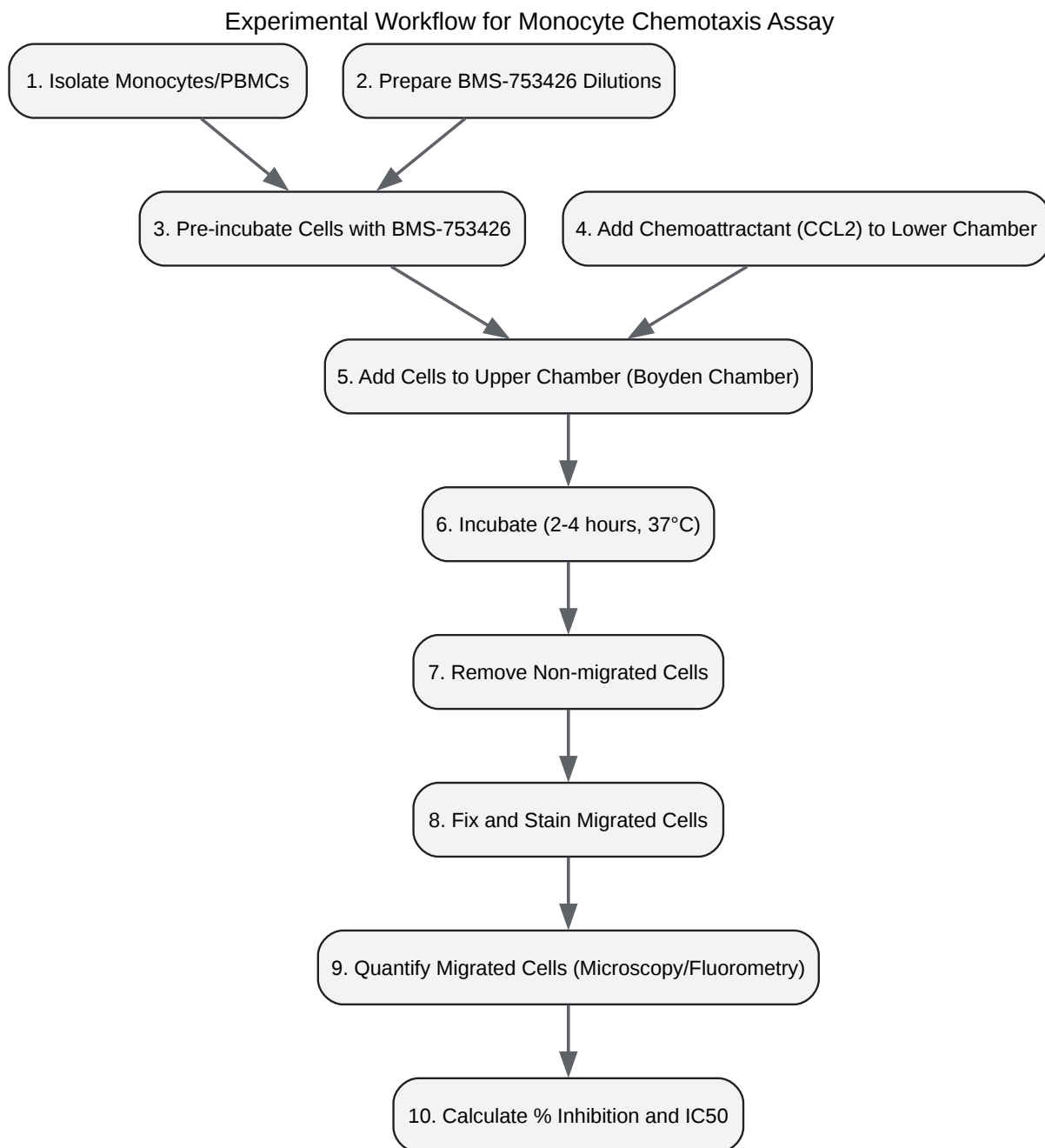
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human monocytes
- **BMS-753426**
- Recombinant Human MCP-1 (CCL2)
- RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
- Boyden chamber apparatus (e.g., Transwell® inserts with 5 µm pore size)
- 24-well tissue culture plates
- Cell stain (e.g., Diff-Quik™ or Calcein-AM)
- Microscope
- DMSO (for dissolving **BMS-753426**)

Procedure:

- Preparation of Cells:
 - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
 - Alternatively, purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

- Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1×10^6 cells/mL.
- Preparation of **BMS-753426**:
 - Prepare a stock solution of **BMS-753426** in DMSO (e.g., 10 mM).
 - Prepare serial dilutions of **BMS-753426** in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Chemotaxis Assay Setup:
 - Add 600 μ L of RPMI 1640 with 0.5% BSA containing 10 nM CCL2 to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.
 - In a separate tube, pre-incubate the monocyte suspension with various concentrations of **BMS-753426** or vehicle (DMSO) for 30 minutes at 37°C.
 - Place the Boyden chamber inserts into the wells of the 24-well plate.
 - Add 100 μ L of the pre-incubated cell suspension (1×10^5 cells) to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours.
- Quantification of Migration:
 - After incubation, carefully remove the inserts from the wells.
 - Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the cells with a suitable stain (e.g., Diff-Quik™).
 - Count the number of migrated cells in several high-power fields under a microscope.

- Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of chemotaxis for each concentration of **BMS-753426** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **BMS-753426** and fitting the data to a sigmoidal dose-response curve.



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Caption: Step-by-step workflow for the in vitro monocyte chemotaxis assay.

Conclusion

BMS-753426 is a highly potent inhibitor of CCR2-mediated monocyte chemotaxis. The provided data and protocols offer a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of inflammation and other diseases where monocyte recruitment plays a key pathological role. The detailed experimental procedures and understanding of the underlying signaling pathway will facilitate the accurate assessment of **BMS-753426** and other CCR2 antagonists in drug discovery and development programs.

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